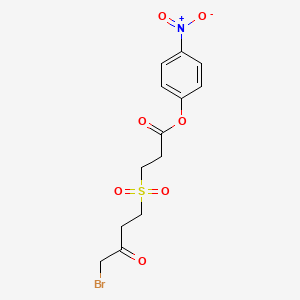
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is an organic compound with a complex structure that includes nitrophenyl, bromo, oxobutyl, and sulfonylpropanoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the bromination of an appropriate butyl compound to introduce the bromo group. The final step involves the sulfonylation of the propanoate group to complete the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can lead to azide or thiol derivatives.
科学的研究の応用
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-nitrophenol: Similar in structure but lacks the sulfonylpropanoate group.
2-Chloro-4-nitrophenol: Contains a chloro group instead of a bromo group.
4-Nitrophenol: Lacks the bromo and sulfonylpropanoate groups.
Uniqueness
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
76785-49-4 |
|---|---|
分子式 |
C13H14BrNO7S |
分子量 |
408.22 g/mol |
IUPAC名 |
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c14-9-11(16)5-7-23(20,21)8-6-13(17)22-12-3-1-10(2-4-12)15(18)19/h1-4H,5-9H2 |
InChIキー |
GTTBHZGHAWBRMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
Key on ui other cas no. |
76785-49-4 |
同義語 |
3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid 4-nitrophenyl ester 3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid-4-nitrophenyl ester BSPNP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















